molecular formula C10H12N4OS B7761693 Thioacetazone CAS No. 910379-02-1

Thioacetazone

Cat. No. B7761693
CAS RN: 910379-02-1
M. Wt: 236.30 g/mol
InChI Key: SRVJKTDHMYAMHA-WUXMJOGZSA-N
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Description

Synthesis Analysis

Thioacetazone analogues have been synthesized and evaluated against Mycobacterium tuberculosis . A library of 31 new Thioacetazone analogues was synthesized, two of which exhibited minimal inhibitory concentrations 10-fold lower than the parental molecule . Another study proposed a simple, efficient, and fast method to obtain organic thioacetazone using water as a solvent .


Molecular Structure Analysis

Thioacetazone has a molecular formula of C10H12N4OS, an average mass of 236.294 Da, and a monoisotopic mass of 236.073181 Da .


Chemical Reactions Analysis

Thioacetazone is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . It is thought to interfere with mycolic acid synthesis .


Physical And Chemical Properties Analysis

Thioacetazone has a molecular formula of C10H12N4OS, an average mass of 236.294 Da, and a monoisotopic mass of 236.073181 Da .

Scientific Research Applications

Antitubercular Drug

Thiacetazone (TAC) is an inexpensive, antitubercular, bacteriostatic drug that has been widely used in combination with isoniazid in Africa and South America . It inhibits the cyclopropanation of cell wall mycolic acids in mycobacteria .

Inhibitor of Mycolic Acid Cyclopropanation

TAC and its chemical analogues inhibit mycolic acid cyclopropanation . This results in dramatic changes in the content and ratio of mycolic acids in mycobacteria after treatment with the drugs . The loss of cyclopropanation in both the α- and oxygenated mycolate sub-types has been observed .

Research Tool in Mycobacterial Cell Wall Studies

The effects of TAC on mycolic acids make it a valuable tool for studying the mycobacterial cell wall. The changes in mycolic acid content and ratio can be analyzed using thin layer chromatography, mass spectrometry, and Nuclear Magnetic Resonance (NMR) analyses .

Targeting Cyclopropane Mycolic Acid Synthases (CMASs)

TAC and its analogues act directly on CMASs . Overexpression of cmaA2, mmaA2, or pcaA in mycobacteria partially reverses the effects of TAC and its analogue on mycolic acid cyclopropanation .

Potential for Designing Alternative Tuberculosis Treatments

The mechanism of action of TAC, demonstrating the CMASs as its cellular targets in mycobacteria, may be important for the design of alternative strategies for tuberculosis treatment .

Toxicity and Side Effects

Despite its effectiveness, TAC has been removed from the antitubercular chemotherapeutic arsenal due to toxic side effects . Severe cutaneous hypersensitivity reactions have been reported in patients infected with human immunodeficiency virus (HIV) and with tuberculosis treated with thiacetazone . This has prompted the World Health Organization to advise against the use of thiacetazone in patients known, or suspected, to be infected with HIV .

Mechanism of Action

Thiacetazone, also known as Thioacetazone or AMITHIOZONE, is an oral antibiotic that was formerly used in the treatment of tuberculosis . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the result of action of Thiacetazone.

Target of Action

The biological target of Thiacetazone has proven elusive . It is thought to interfere with mycolic acid synthesis . Mycolic acids are key components of the highly hydrophobic mycobacterial cell wall .

Mode of Action

Thiacetazone is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . EthA also activates ethionamide, and it would be expected that mutations in the corresponding gene, etha, would result in complete cross-resistance .

Biochemical Pathways

Thiacetazone and its chemical analogues inhibit mycolic acid cyclopropanation . Cyclopropanated mycolic acids are key factors participating in cell envelope permeability, host immunomodulation, and persistence of M. tuberculosis . Overexpression of cmaA2, mmaA2, or pcaA in mycobacteria partially reversed the effects of Thiacetazone and its analogue on mycolic acid cyclopropanation, suggesting that the drugs act directly on cyclopropane mycolic acid synthases (CMASs) .

Pharmacokinetics

It is known that thiacetazone was used orally in the treatment of tuberculosis .

Result of Action

The result of Thiacetazone’s action is a significant loss of cyclopropanation in both the α- and oxygenated mycolate sub-types . This leads to dramatic changes in the content and ratio of mycolic acids in the mycobacteria .

Action Environment

The action of Thiacetazone can be influenced by environmental factors such as the presence of other drugs. For instance, the use of Thiacetazone is declining because it can cause severe (sometimes fatal) skin reactions in HIV positive patients .

Safety and Hazards

Thioacetazone can cause severe (sometimes fatal) skin reactions in HIV positive patients . One of the documented adverse effects of thioacetazone is the excessive accumulation of serum (or blood plasma) in the brain .

Future Directions

There is ongoing research to develop new Thioacetazone analogues with fewer side-effects . The target enzymes of Thioacetazone need to be firmly established in order to develop these new analogues .

properties

IUPAC Name

N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJKTDHMYAMHA-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859179
Record name N-{4-[(E)-(Carbamothioylhydrazono)methyl]phenyl}acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioacetazone

CAS RN

104-06-3, 910379-02-1
Record name Thioacetazone [INN:BAN]
Source ChemIDplus
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Record name Amithiozone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12829
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Record name Thioacetazone
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Record name N-{4-[(E)-(Carbamothioylhydrazono)methyl]phenyl}acetamide
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Record name Thioacetazone
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Record name AMITHIOZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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